2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid 2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 135813-39-7
VCID: VC4997614
InChI: InChI=1S/C7H10O3S/c1-2-5-6(7(8)9)11-4-3-10-5/h2-4H2,1H3,(H,8,9)
SMILES: CCC1=C(SCCO1)C(=O)O
Molecular Formula: C7H10O3S
Molecular Weight: 174.21

2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid

CAS No.: 135813-39-7

Cat. No.: VC4997614

Molecular Formula: C7H10O3S

Molecular Weight: 174.21

* For research use only. Not for human or veterinary use.

2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid - 135813-39-7

Specification

CAS No. 135813-39-7
Molecular Formula C7H10O3S
Molecular Weight 174.21
IUPAC Name 6-ethyl-2,3-dihydro-1,4-oxathiine-5-carboxylic acid
Standard InChI InChI=1S/C7H10O3S/c1-2-5-6(7(8)9)11-4-3-10-5/h2-4H2,1H3,(H,8,9)
Standard InChI Key GZSSVTISFWIFHB-UHFFFAOYSA-N
SMILES CCC1=C(SCCO1)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,4-oxathiin ring system, a six-membered heterocycle containing one oxygen and one sulfur atom. The ethyl group at position 2 and the carboxylic acid moiety at position 3 create distinct electronic and steric effects that influence its reactivity. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₇H₁₀O₃S
Molecular Weight174.21 g/mol
IUPAC Name6-ethyl-2,3-dihydro-1,4-oxathiine-5-carboxylic acid
SMILESCCC1=C(SCCO1)C(=O)O

The dihydro designation indicates partial saturation of the oxathiin ring, reducing aromaticity compared to fully unsaturated analogs. This structural feature enhances stability while permitting selective functionalization at the 5,6-positions.

Comparative Analysis with Analogous Compounds

When compared to its methyl-substituted counterpart (5,6-dihydro-2-methyl-1,4-oxathiine-3-carboxylic acid methyl ester, CAS 102437-87-6), key differences emerge:

Parameter2-Ethyl Derivative2-Methyl Derivative
Substituent at C2Ethyl (-CH₂CH₃)Methyl (-CH₃)
Functional Group at C3Carboxylic Acid (-COOH)Methyl Ester (-COOCH₃)
Molecular Weight174.21 g/mol174.22 g/mol
Biological ActivityAntibacterialNot reported

The ethyl group confers enhanced lipophilicity (logP ≈1.15 vs. 1.01 for methyl), potentially improving membrane permeability in biological systems .

Synthesis and Industrial Production

Scalability Challenges

Industrial production faces three key hurdles:

  • Purification Complexity: Residual hydrazine byproducts require multistep chromatography, increasing costs.

  • Sulfur Handling: Corrosive intermediates necessitate specialized reactor linings (e.g., Hastelloy C-276).

  • Waste Management: Thiophene derivatives demand rigorous treatment to prevent environmental sulfur release.

Biological Activity and Mechanisms

Antibacterial Efficacy

The compound exhibits broad-spectrum activity against Gram-negative pathogens, with minimum inhibitory concentrations (MICs) as follows:

OrganismMIC (μg/mL)Mechanism
Escherichia coli12.5Succinate dehydrogenase inhibition
Pseudomonas aeruginosa25.0Disruption of electron transport chain
Klebsiella pneumoniae6.25ATP synthesis suppression

By competitively binding to the quinone pocket of succinate dehydrogenase (Ki = 0.8 μM), it blocks electron transfer to ubiquinone, collapsing the proton motive force .

Chemical Reactivity and Derivatives

Common Reaction Pathways

  • Oxidation: Forms sulfoxide (S=O) at position 1 under mild conditions (H₂O₂, 25°C).

  • Esterification: Methanol/H⁺ converts -COOH to methyl ester (yield 89%).

  • Amide Formation: Coupling with benzylamine via EDC/HOBt gives N-benzylamide (mp 142-144°C).

Structure-Activity Relationships (SAR)

Modifications at critical positions yield distinct biological profiles:

DerivativeC2 SubstituentC3 Functional GroupAntibacterial MIC (μg/mL)
Parent CompoundEthyl-COOH6.25-25.0
Propyl AnalogPropyl-COOH3.12-12.5
Methyl EsterEthyl-CO

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